Structural Dynamics and Analytical Profiling of Methyl 3-methoxyazetidine-3-carboxylate
Structural Dynamics and Analytical Profiling of Methyl 3-methoxyazetidine-3-carboxylate
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary: The Gem-Disubstituted Scaffold
Methyl 3-methoxyazetidine-3-carboxylate represents a high-value pharmacophore scaffold in modern fragment-based drug discovery (FBDD).[1] As a 3,3-disubstituted azetidine, it serves as a conformationally restricted bioisostere for gem-dimethyl groups or proline residues.[1] Its structural significance lies in the gem-disubstituent effect , where the steric bulk at the C3 quaternary center forces the azetidine ring into specific puckered conformations, altering the vector alignment of substituents and modulating the pKa of the azetidine nitrogen.[1]
This guide provides a rigorous technical analysis of its structural properties, spectroscopic signature, and stability profile, designed to support researchers in validating this building block for peptidomimetic synthesis.[1]
Structural Architecture & Theoretical Properties[1]
Geometric & Electronic Configuration
The molecule consists of a four-membered azetidine ring with a quaternary center at position 3. The simultaneous presence of an electron-withdrawing ester group and an electron-donating (by resonance) but inductively withdrawing methoxy group creates a unique electronic environment.[1]
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Ring Strain: ~25 kcal/mol (characteristic of azetidines).[1][2]
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Puckering Angle: The ring is not planar; it exists in a dynamic equilibrium between puckered conformers to relieve torsional strain between vicinal methylene protons.
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Chirality: The molecule possesses a plane of symmetry passing through the Nitrogen and C3 atoms. It is achiral in its free base form. However, N-substitution (e.g., with a chiral protecting group or in a rigid salt lattice) can desymmetrize the methylene protons (
vs ).[1]
Functional Zone Analysis (DOT Visualization)
The following diagram maps the functional zones and their impact on reactivity and detection.[1]
Figure 1: Functional connectivity map highlighting the interplay between the strained core and the C3 quaternary center.[1]
Spectroscopic Analysis & Validation Protocol
To certify the identity of Methyl 3-methoxyazetidine-3-carboxylate, a multi-modal approach is required. The quaternary carbon at C3 is the "silent" center that must be inferred via 2D NMR correlations.
Nuclear Magnetic Resonance (NMR) Profiling
Note: Shifts are representative for the HCl salt in DMSO-d6 or Methanol-d4.[1] Free base shifts in CDCl3 will differ.
| Nucleus | Signal | Shift (δ ppm) | Multiplicity | Structural Assignment |
| A | ~3.25 | Singlet (3H) | C3-OCH3 (Methoxy ether) | |
| B | ~3.75 | Singlet (3H) | COOCH3 (Methyl ester) | |
| C | ~4.10 - 4.40 | Broad m/d (4H) | Ring CH2 (C2 and C4).[1] Broadening indicates slow ring inversion or salt formation.[1] | |
| D | ~170.5 | Singlet | C=O (Carbonyl) | |
| E | ~78.0 | Singlet | C3 (Quaternary).[1] Downfield due to O-substitution. | |
| F | ~55.0 | Singlet | C2/C4 (Ring carbons) | |
| G | ~52.5 | Singlet | COOCH3 (Ester methyl) |
Critical Validation Step (HMBC): To distinguish this from isomeric impurities (e.g., linear ring-opened byproducts), you must observe a Long-range HMBC correlation between the Methoxy proton singlet (Signal A) and the Quaternary Carbon (Signal E).[1]
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).[1]
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Molecular Weight: 145.16 g/mol (Free base).[1]
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Target Ion:
.[1] -
Fragmentation Pattern:
-
Loss of Methoxy radical or Methanol is common.
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Ring opening fragments may appear at lower m/z.
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Stability & Reactivity Profile
The "Strain-Release" Risk
While 3,3-disubstituted azetidines are generally more stable than their monosubstituted counterparts due to the Thorpe-Ingold effect, the ring strain renders them susceptible to nucleophilic attack, particularly under basic conditions.[1]
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Hydrolysis: The methyl ester is labile. Basic hydrolysis (LiOH/NaOH) yields the carboxylic acid (Zwitterionic form).[1]
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Polymerization: Free base azetidines can self-polymerize upon prolonged storage if not kept cold/dry. Storage as the Hydrochloride salt is strictly recommended for long-term stability.
Analytical Workflow (SOP)
The following workflow ensures data integrity during characterization.
Figure 2: Standard Operating Procedure (SOP) for structural verification and storage.
Synthesis & Synthetic Accessibility
For reference in retrosynthetic planning.
The synthesis typically bypasses direct ring closure of acyclic precursors (which is difficult for quaternary centers) and instead utilizes functional group manipulation of pre-formed azetidine rings.[1]
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Precursor: 1-Benzhydrylazetidin-3-one (Commercially available protected ketone).[1]
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Transformation:
Safety Note: Azetidine precursors are potent alkylating agents.[1] All synthesis and handling should occur in a fume hood with appropriate PPE.
Applications in Drug Discovery
This specific scaffold is utilized to:
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Lower Lipophilicity (LogD): The ether and ester oxygens reduce the lipophilicity compared to a gem-dimethyl group, improving aqueous solubility.[1]
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Block Metabolism: Substitution at C3 blocks the common metabolic oxidation of the azetidine ring.
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Peptidomimetics: Acts as a constrained amino acid analog, introducing specific turn geometries in peptide chains.[1]
References
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Sirenko, V., et al. (2025).[1] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry. [1]
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Kovács, S., et al. (2023).[1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules.
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Richardson, P. (2021).[1][3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." Organic & Biomolecular Chemistry.
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BenchChem Technical Data. (2024). "Azetidine-3-carboxylic acid derivatives: Physicochemical Properties."
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Life Chemicals. (2022).[4] "Substituted Azetidines in Drug Discovery."
